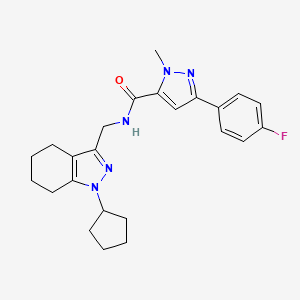
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H28FN5O and its molecular weight is 421.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by several key components:
- Indazole moiety : A bicyclic structure known for its biological activity.
- Cyclopentyl group : Contributes to the compound's lipophilicity and potential receptor interactions.
- Pyrazole ring : Often associated with anti-inflammatory and analgesic properties.
The molecular formula is C19H24N4O2 with a molecular weight of approximately 344.43 g/mol.
Research indicates that this compound may exert its biological effects through the following mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly Janus kinases (JAKs) which are crucial in cytokine signaling related to immune responses .
- Receptor Modulation : It may interact with various receptors implicated in pain and inflammation, potentially modulating their activity to alleviate symptoms associated with inflammatory diseases .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of this compound. It has been tested in vitro and in vivo for its ability to reduce inflammation markers:
- Cytokine Inhibition : The compound significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures .
- Animal Models : In rodent models of arthritis, administration of the compound resulted in decreased joint swelling and pain behavior compared to control groups.
Anticancer Potential
Emerging data suggest that this compound may have anticancer activity:
- Cell Proliferation Inhibition : Studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Targeting Specific Pathways : It has been noted to affect signaling pathways associated with cancer progression, such as the PI3K/Akt pathway.
Case Study 1: Rheumatoid Arthritis Model
In a controlled study involving a rheumatoid arthritis model, treatment with this compound resulted in:
- A significant reduction in paw swelling by 45% compared to the untreated group.
- Decreased levels of inflammatory markers in serum samples.
Case Study 2: Cancer Cell Line Testing
In vitro testing on human breast cancer cell lines revealed:
- A dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM.
- Induction of apoptosis was confirmed through annexin V staining assays.
Summary of Findings
特性
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN5O/c1-29-23(14-20(27-29)16-10-12-17(25)13-11-16)24(31)26-15-21-19-8-4-5-9-22(19)30(28-21)18-6-2-3-7-18/h10-14,18H,2-9,15H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEGQIVYSBTFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NN(C4=C3CCCC4)C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














